molecular formula C12H17NO5S2 B2880374 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1235138-37-0

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2880374
CAS No.: 1235138-37-0
M. Wt: 319.39
InChI Key: HEEYUZVDQAPLOJ-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a methoxybenzene ring and a tetrahydrothiophene ring with dioxidation at the 1,1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its dioxidation. The methoxybenzenesulfonamide moiety is then introduced through a series of reactions involving sulfonamide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the sulfonamide group to amines.

  • Substitution: Introduction of different functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.

Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.

Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.

Comparison with Similar Compounds

  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

  • N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S2/c1-18-11-4-2-3-5-12(11)20(16,17)13-8-10-6-7-19(14,15)9-10/h2-5,10,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEYUZVDQAPLOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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